molecular formula C23H29N5O3 B2806089 Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate CAS No. 2034257-83-3

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate

Cat. No.: B2806089
CAS No.: 2034257-83-3
M. Wt: 423.517
InChI Key: VDZJKQZVVHTXMI-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate is a complex organic compound featuring a quinazoline and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate typically involves multiple steps. One common route includes the reaction of a quinazoline derivative with a piperidine derivative under controlled conditions. The reaction is often facilitated by catalysts and may require specific solvents to achieve the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and minimize impurities. The use of high-throughput screening and process optimization techniques is common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and piperidine derivatives, such as:

Uniqueness

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c29-21(14-24-23(30)31-15-17-6-2-1-3-7-17)27-18-10-12-28(13-11-18)22-19-8-4-5-9-20(19)25-16-26-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,24,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJKQZVVHTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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